2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” has the molecular formula C22H19N3O3S . It has a molecular weight of 405.5 g/mol . The IUPAC name for this compound is 3,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings and functional groups . The structure includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen .Physical and Chemical Properties Analysis
The compound has a molecular weight of 405.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 405.11471265 g/mol .Scientific Research Applications
Inhibition of Enzymes : A related compound, N-(4-phenylthiazol-2-yl)benzenesulfonamide, has been investigated for its role as a high-affinity inhibitor of kynurenine 3-hydroxylase. This enzyme is significant in the kynurenine pathway, which is involved in the production of neuroactive compounds in the brain. The inhibition of this enzyme could have implications for understanding and potentially treating neurological disorders (Röver et al., 1997).
Photodynamic Therapy : Another related compound, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrates potential in photodynamic therapy, particularly for cancer treatment. This study highlights the high singlet oxygen quantum yield and good fluorescence properties of these compounds, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Anticancer Agents : Celecoxib derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results as therapeutic agents in various biomedical applications (Küçükgüzel et al., 2013).
Anticonvulsant Agents : Some benzenesulfonamide derivatives have been synthesized and evaluated for anticonvulsant activity. One such compound, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, exhibited significant anticonvulsive effects (Farag et al., 2012).
Antibacterial Activity : The synthesis and investigation of the antibacterial activity of 1,3,4-oxadiazole thioether derivatives, including benzenesulfonamide components, show potential for combating bacterial infections, particularly in agricultural settings (Song et al., 2017).
Metabolism and Pharmacokinetics : Research into the metabolism and pharmacokinetics of compounds like JM6, which includes a benzenesulfonamide component, contributes to the understanding of drug delivery and efficacy in treatments for neurodegenerative diseases (Beconi et al., 2012).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . Similarly, indole derivatives, another component of the compound, have shown clinical and biological applications .
Mode of Action
Thiazole and indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Thiazole and indole derivatives have been associated with a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiazole and indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-6-7-14(20-23-16-5-4-10-22-21(16)29-20)11-17(13)24-30(25,26)19-12-15(27-2)8-9-18(19)28-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBWOVSHQWPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.